Barasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Chemical and Pharmacological Profile

The table below summarizes the key characteristics of barasertib:

| Property | Description |

|---|---|

| Generic Name | This compound [1] [2] |

| Code Name | AZD1152 [3] [1] |

| Modality | Small Molecule [3] |

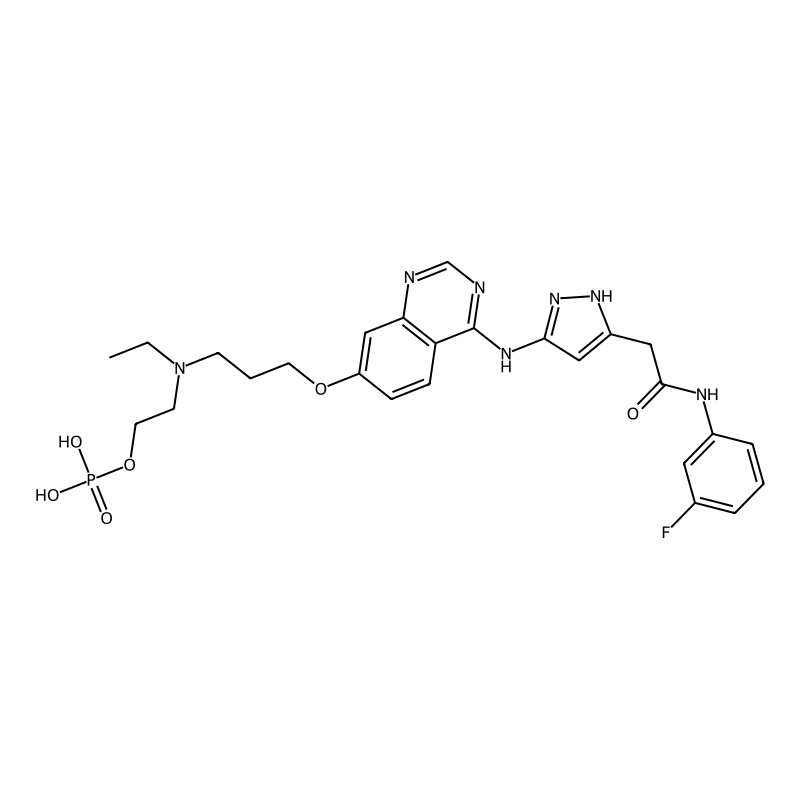

| IUPAC Name | (2-{ethyl[3-({4-[(3-{[(3-fluorophenyl)carbamoyl]methyl}-1H-pyrazol-5-yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethoxy)phosphonic acid [2] |

| Mechanism of Action | Aurora B serine/threonine kinase inhibitor [3] |

| Route of Administration | Oral (prodrug); often administered via intravenous infusion in clinical trials [3] [4] |

| CNS Penetrant | Low [3] |

The table below details its primary molecular and pharmacokinetic properties:

| Feature | Detail |

|---|---|

| Target & Selectivity | Highly potent and selective inhibitor of Aurora B kinase (Ki = 0.36 nM) over Aurora A (Ki = 1369 nM) [3] [5]. |

| Prodrug Conversion | Rapidly converted by plasma phosphatases to the active metabolite, this compound-hQPA [3] [4]. |

| Key Metabolic Pathways | 1. Cleavage of phosphate group to this compound-hQPA, followed by oxidation. 2. Loss of fluoroaniline moiety to form this compound-hQPA desfluoroaniline, followed by oxidation [4]. | | Clearance & Excretion | Majority of clearance via hepatic metabolism; mean recovery of radioactivity was 51% in feces and 27% in urine after a radiolabeled dose [4]. |

Mechanism of Action and Cellular Phenotype

This compound-hQPA selectively inhibits Aurora B kinase, a critical regulator of mitosis. The diagram below illustrates the cellular consequences.

Cellular mechanism of this compound leading to apoptosis

This mechanism leads to consistent phenotypic changes in tumor cells:

- Temporal sequence of events: Treatment first leads to transient suppression of histone H3 phosphorylation, followed by an accumulation of cells with 4N DNA content, and finally an increase in polyploid cells (>4N DNA) [3].

- Induction of apoptosis: The inability to complete cell division successfully ultimately triggers programmed cell death [3].

Preclinical and Clinical Evidence

This compound has shown activity across various cancer models in preclinical studies and has been evaluated in several clinical trials, particularly for acute myeloid leukemia (AML).

| Cancer Type | Model | Key Findings | Reference / Context |

|---|---|---|---|

| Various Solid Tumors | Human colon, lung, and haematologic tumour xenografts in mice | Potent inhibition of growth (55% to ≥100% tumour growth inhibition; P < 0.05) [3]. | Preclinical in vivo [3] |

| Acute Myeloid Leukemia (AML) | Phase 1/2 study in patients with advanced AML | One of four evaluable patients entered complete remission; safety profile included nausea and stomatitis [4]. | Clinical trial (D1531C00007) [1] [4] |

| Acute Myeloid Leukemia (AML) | Phase 2 study (SPARK-AML1) in elderly patients | This compound was assessed versus low-dose cytosine arabinoside [1]. | Clinical trial (NCT00952588) [1] |

| Small Cell Lung Cancer (SCLC) | Panel of 23 SCLC cell lines in vitro | 9 of 23 lines were highly sensitive (IC50 < 50 nM). Sensitivity correlated with cMYC amplification and high cMYC gene expression [5]. | Preclinical in vitro [5] |

| Small Cell Lung Cancer (SCLC) | SCLC xenograft model in vivo | This compound inhibited tumor growth in a line with high cMYC gene expression [5]. | Preclinical in vivo [5] |

Emerging Research and Repurposing Potential

Beyond oncology, recent research points to potential new applications for this compound.

- Drug Repurposing for Autoimmune Disease: A 2024 study identified AZD1152 as a candidate for treating lupus nephritis (LN) through transcriptomic analysis and drug repurposing databases [6]. In MRL/lpr mouse models, AZD1152 attenuated systemic immune activation and renal injury, demonstrating efficacy comparable to multitarget therapy regimens. The therapeutic effect was primarily mediated by inhibiting T-cell proliferation [6].

- Biomarker Discovery: Research indicates that the efficacy of this compound in Small Cell Lung Cancer may be linked to specific genetic markers. Studies show that sensitivity is correlated with cMYC amplification and high cMYC gene expression, suggesting these could serve as predictive biomarkers for patient selection in clinical trials [5].

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound, here are methodologies from key studies.

In Vitro Growth Inhibition Assay (using SCLC cell lines) [5]

- Cell Lines: A panel of 23 SCLC lines (e.g., from ATCC or collaborators). Authenticate lines via STR DNA profiling and ensure they are mycoplasma-free.

- Culture Conditions: Maintain in RPMI-1640 medium supplemented with 5% or 10% FBS at 37°C in 5% CO2.

- Drug Preparation: Use this compound-HQPA (the active metabolite) for in vitro studies. Prepare stock solutions and serial dilutions.

- Dosing & Incubation: Expose cells to a range of this compound-HQPA concentrations. The study defined sensitivity as an IC50 of < 50 nM and >75% growth inhibition at 100 nM.

- Analysis: Determine IC50 values using a suitable cell viability assay (e.g., MTT, CellTiter-Glo). Correlate sensitivity with genetic data (e.g., cMYC amplification status via FISH, cMYC gene expression via RNA sequencing).

In Vivo Efficacy Study (using SCLC xenograft model) [5]

- Model Generation: Establish tumor xenografts in immunodeficient mice by subcutaneously implanting SCLC cells (e.g., a line with high cMYC expression but no amplification).

- Dosing Protocol: Administer this compound (the prodrug) intravenously. Specific doses used in studies are not detailed in the provided results, but other in vivo work used a range of 10-150 mg/kg/day [7].

- Endpoint Measurement: Monitor and calculate tumor volume over time in the treatment group versus a vehicle control group.

- Pharmacodynamic Analysis: Analyze tumor tissue post-treatment for evidence of Aurora B inhibition, such as increased polyploidy and apoptosis.

References

- 1. This compound (AZD-1152) [hemonc.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 4. Phase I study of the Aurora B kinase inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (AZD1152), a small molecule Aurora B inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. Aurora kinase B inhibitor AZD1152: repurposing for ... [sciencedirect.com]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Barasertib structure and IC50 value

Chemical Structure and Profile

Barasertib is typically administered as the prodrug This compound (AZD1152), which is rapidly converted in serum to its active form, This compound-hydroxyquinazoline pyrazol anilide (this compound-HQPA, also known as AZD2811) [1] [2].

The table below summarizes the core chemical information for the active moiety, this compound-HQPA.

| Property | Description |

|---|---|

| IUPAC Name | Information missing from search results |

| Synonyms | AZD1152-HQPA, AZD2811, INH-34 [3] [4] |

| CAS Number | 722544-51-6 [3] |

| Molecular Formula | C₂₆H₃₀FN₇O₃ [3] |

| Molecular Weight | 507.56 g/mol [3] [4] |

| Chemical Structure | The structure features a quinazoline core, a fluorophenyl group, and a pyrazole moiety [3]. |

This compound belongs to the class of organic compounds known as quinazolinamines [5].

Target Selectivity and IC50 Value

This compound-HQPA is a highly potent and selective inhibitor of Aurora B kinase.

| Kinase Target | IC50 (Cell-free assay) | Selectivity vs. Aurora A |

|---|---|---|

| Aurora B | 0.37 nM [3] [4] | ~3,700-fold selective [4] |

This high selectivity for Aurora B over Aurora A is a key feature of this compound-HQPA's pharmacological profile [2].

Mechanism of Action and Experimental Data

Prodrug Activation

This compound (AZD1152) is a phosphate prodrug. Following intravenous administration, it undergoes rapid phosphatase-mediated cleavage in serum to release the active moiety, this compound-HQPA [1] [2]. The diagram below illustrates this activation process.

This compound prodrug is converted to its active form by serum phosphatases.

Cellular Effects and Antitumor Activity

In cellular assays, this compound-HQPA induces the following sequence of events:

- Inhibition of Aurora B Kinase: Blocks the kinase activity of Aurora B, a critical regulator of mitosis [4].

- Disruption of Cell Division: Leads to failure of cytokinesis, the final step of cell division [2].

- Polyploidy Formation: Results in cells with multiples of their normal DNA content (4N/8N) [3] [2].

- Apoptosis: Ultimately triggers programmed cell death in cancer cells [3] [4].

The anti-proliferative effects of this compound-HQPA have been demonstrated across a wide range of human cancer cell lines. The table below summarizes a selection of representative in vitro activity data.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50/EC50 | Citation |

|---|---|---|---|---|---|

| HL-60 | Leukemia | Cell Viability (MTT) | 48 h | 12.7 nM | [3] |

| MV4-11 | Leukemia (AML) | Cell Viability (MTT) | 48 h | 8.6 nM | [3] |

| MOLM-13 | Leukemia (AML) | Cell Viability (MTT) | 48 h | 9.7 nM | [3] |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity (SRB) | Not Specified | 0.1 µM | [3] |

| A549 | Lung Adenocarcinoma | Cytotoxicity (SRB) | Not Specified | 0.1 µM | [3] |

| BT474 | Breast Ductal Carcinoma | Growth Inhibition | 2-5 days | 8 nM | [4] |

| SW620 | Colorectal Carcinoma | Growth Inhibition | Not Specified | ~10 nM | [4] |

| LNCaP | Prostate Adenocarcinoma | Growth Inhibition | 48 h | 25 nM | [4] |

Clinical Pharmacokinetics and Metabolism

Clinical Phase I studies in AML patients have characterized the pharmacokinetics and metabolism of this compound.

- Administration: Typically given as a 7-day continuous intravenous infusion [1] [6].

- Distribution: The active this compound-hQPA is extensively distributed to tissues [1].

- Clearance and Elimination: this compound-hQPA has a slow total clearance (31.4 L/h). The majority of drug-related material is recovered in feces (mean ~51%), with the remainder in urine (mean ~27%), indicating clearance occurs primarily via hepatic metabolism [1].

- Metabolism: The main pathways involve cleavage of the prodrug to this compound-hQPA, followed by oxidation, and loss of the fluoroaniline moiety [1].

Experimental Protocol Considerations

Based on the cited literature, here are key methodological details for experiments involving this compound-HQPA:

- In Vitro Stock Solution: this compound-HQPA is typically dissolved in DMSO at a common stock concentration of 10 mM [3].

- Cellular Phenotype Assessment: To confirm the on-target effect of Aurora B inhibition, you can measure the subsequent formation of polyploid cells (e.g., via flow cytometry for DNA content) and the induction of apoptosis (e.g., via caspase-3 cleavage or PARP cleavage by Western blot) [4].

- Positive Control: In studies profiling new Aurora B inhibitors, this compound-HQPA is often used as the benchmark compound due to its well-characterized potency and selectivity [7].

References

- 1. Phase I study of the Aurora B kinase inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound-HQPA (AZD2811) | Aurora B Inhibitor [medchemexpress.com]

- 4. This compound (AZD1152-HQPA) | Aurora Kinase inhibitor [selleckchem.com]

- 5. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 6. Phase I study assessing the safety and tolerability of ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a novel Aurora B inhibitor using the AI ... [sciencedirect.com]

Barasertib-hQPA active metabolite

Core Compound Profile

Barasertib-hQPA is the active metabolite of the prodrug this compound (AZD1152). It is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis [1] [2].

The table below summarizes its fundamental pharmacological characteristics:

| Property | Description |

|---|---|

| Parent Drug | This compound (AZD1152), a phosphate prodrug [3]. |

| Mechanism of Action | Reversible, ATP-competitive inhibitor of Aurora B kinase [3]. |

| Selectivity | Extreme selectivity for Aurora B over Aurora A (IC50: 0.37 nM vs. 1369 nM) [1]. |

| Primary Cellular Effect | Induction of polyploidy via inhibition of cytokinesis, leading to mitotic catastrophe and cell death [1] [2] [4]. |

Quantitative Pharmacological Data

In Vitro Potency

This compound-hQPA demonstrates potent activity across various cancer cell lines. Efficacy can be influenced by specific genetic alterations, such as MYC amplification [1] [5].

| Cancer Type | Model System | Potency (IC50 / Effective Concentration) | Key Correlative Biomarker |

|---|---|---|---|

| Small Cell Lung Cancer (SCLC) | Panel of 23 SCLC cell lines | < 50 nM (in sensitive lines) [1] | cMYC amplification & high gene expression [1] |

| Glioblastoma (GBM) | Primary GBM cultures (newly diagnosed & recurrent) | 5 - 30 nM [2] | Efficacy independent of p53 or MGMT status [2] |

| Medulloblastoma | MYC-overexpressing cell lines (e.g., D425) | < 10 nM [5] | MYC amplification & overexpression [5] |

| Metastatic Melanoma | BRAF mutant & wild-type cell lines | ~30 - 300 nM [6] | Efficacy independent of BRAF mutational status [6] |

Clinical Pharmacokinetics (from Phase I Trials)

In patients with Acute Myeloid Leukemia (AML) receiving a 7-day continuous IV infusion of the prodrug this compound (1200 mg), the following PK parameters for this compound-hQPA were observed [3] [7]:

| Parameter | Value (Mean) | Comments |

|---|---|---|

| Clearance (CL) | 31.4 L/h | Slow rate of clearance [3] |

| Volume of Distribution (Vss) | 911 L | Extensive distribution to tissues [3] |

| Half-life (t₁/₂) | ~100 hours | Long terminal half-life [3] |

| Steady-State Concentration (Css) | ~3-fold higher than prodrug | Achieved during infusion [7] |

| Primary Route of Elimination | Hepatic metabolism | ~51% recovered in feces, ~27% in urine [3] [7] |

Mechanism of Action & Signaling Pathways

Aurora B kinase is the catalytic component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [2]. Inhibition by this compound-hQPA disrupts this process, triggering a cascade of events that lead to cell death.

The diagram below visualizes the mechanism of action and downstream consequences of Aurora B kinase inhibition by this compound-hQPA.

Experimental Protocols for Preclinical Research

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.

In Vitro Cell Viability / Proliferation Assay (MTT)

This protocol is used to determine the IC50 of this compound-hQPA, as applied in melanoma and other solid tumor research [6].

- Key Reagents: this compound-hQPA (stock solution in DMSO), cell culture medium, MTT reagent, solubilization solution (e.g., SDS in HCl).

- Procedure:

- Seed cells in 96-well plates at a density determined by growth kinetics.

- After 24h, treat with a serial dilution of this compound-hQPA (e.g., 1 nM - 10 µM). Include vehicle (DMSO) control.

- Incubate for a predetermined duration (e.g., 72 hours).

- Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation.

- Add solubilization solution and incubate overnight.

- Measure absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell growth inhibition relative to control. The IC50 (concentration causing 50% growth inhibition) can be determined using software like CalcuSyn [6].

In Vivo Xenograft Efficacy Study

This protocol outlines the assessment of this compound (the prodrug) efficacy in mouse models, as used in medulloblastoma and SCLC studies [1] [5].

- Key Reagents: this compound prodrug (for in vivo administration), vehicle control.

- Procedure:

- Establish tumors by subcutaneously or intracranially injecting cancer cells (e.g., MYC-overexpressing medulloblastoma cells) into immunocompromised mice.

- Randomize mice into treatment and control groups once tumors are palpable.

- Administer this compound intravenously at the maximum tolerated dose (MTD) established in preclinical models. A common regimen is 25 mg/kg daily for 3-7 days [5].

- Monitor tumor growth regularly via caliper measurements (for flank tumors) or monitor survival (for intracranial models).

- At endpoint, harvest tumors for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers like cleaved caspase-3).

- Data Analysis: Compare tumor volume over time and overall survival between treatment and control groups. Histological analysis confirms mechanisms like apoptosis induction [5].

Predictive Biomarkers & Therapeutic Efficacy

Research has identified potential biomarkers that may predict sensitivity to this compound-hQPA, which is crucial for patient stratification.

| Biomarker / Context | Biological Rationale & Evidence |

|---|---|

| MYC Amplification/Overexpression | Strong correlation between cMYC amplification/high gene expression and sensitivity in SCLC and Medulloblastoma. MYC overexpression is thought to create a state of "mitotic vulnerability" [1] [5]. |

| Combination with TTFields (Glioblastoma) | TTFields extend metaphase-anaphase transition. Combining with Aurora B inhibition enhances cytokinesis failure and cell death, shown in primary GBM cultures [2]. |

| Combination with Chemotherapy (Melanoma) | Synergistic effect observed with nab-paclitaxel, likely due to dual targeting of mitosis leading to enhanced mitotic catastrophe [6]. |

Key Safety & Tolerability Findings

The primary dose-limiting toxicity observed in clinical trials for the prodrug this compound is hematological, consistent with its mechanism of action on rapidly dividing cells [8] [9].

- Most Common Grade ≥3 Adverse Events (in AML trials): Febrile neutropenia and stomatitis/mucosal inflammation [9].

- Non-hematological Toxicity: Mucositis/stomatitis was a common dose-limiting toxicity in phase I solid tumor trials [8].

References

- 1. This compound (AZD1152), a small molecule Aurora B inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Aurora B Kinase Inhibition by AZD1152 Concomitant with ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of the Aurora B kinase inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Alisertib and this compound Induce Cell Cycle Arrest and ... [mdpi.com]

- 5. Mechanism of action and therapeutic efficacy of Aurora ... [oncotarget.com]

- 6. Aurora kinase B inhibition reduces the proliferation of ... [translational-medicine.biomedcentral.com]

- 7. Phase I Study of the Aurora B Kinase Inhibitor this compound ... [sciencedirect.com]

- 8. Two-stage model-based design of cancer phase I dose ... [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1/2 study to assess the safety, efficacy, and ... [sciencedirect.com]

Mechanism of Action and Experimental Workflow

Barasertib exerts its effects by disrupting key stages of cell division. The diagram below outlines its molecular mechanism and the consequent cellular events in AML cells.

A this compound triggers apoptosis in AML cells by disrupting cell division.

The standard methodology for evaluating this compound's efficacy in vitro is summarized below.

Key steps for evaluating this compound's effects on AML cells in the laboratory.

Key Experimental Protocols and Data

For researchers looking to replicate or understand these studies, here are the core methodologies derived from the search results.

- Cell Culture and Treatment: Human AML cell lines and primary patient samples are cultured in standard media. This compound-HQPA (the active moiety) is typically dissolved in DMSO and applied to cells across a concentration range (e.g., 1 nM to 20 μM) for 72-96 hours [1].

- Viability and Proliferation Assays: Cell viability is frequently measured using the MTS assay. After drug exposure, cells are incubated with the MTS reagent, and absorbance is measured at 490 nm. Data are used to generate dose-response curves and calculate IC₅₀ values [1].

- Cell Cycle and Death Analysis: To assess mechanism, cell cycle distribution is analyzed via flow cytometry (e.g., propidium iodide staining) to identify the accumulation of cells with >4N DNA content, indicating polyploidy. Apoptosis is confirmed by measuring markers like caspase-3 activation [2] [1].

- Protein Expression Analysis: Western blotting is used to evaluate the expression levels of Aurora A and B kinases in primary AML patient samples compared to normal bone marrow cells, often showing overexpression in AML [1].

From Preclinical Findings to Clinical Trials

The promising preclinical profile of this compound supported its transition into clinical trials for AML, particularly in elderly patients with poor prognosis. The table below summarizes key clinical outcomes.

| Trial Phase / Type | Patient Population | Key Efficacy Findings |

|---|---|---|

| Phase I/II (Monotherapy) | Relapsed/refractory or newly diagnosed elderly AML [3] | Complete Remission (CR/CRi) rates observed [3]. |

| Phase I (Combination) | Elderly patients with newly diagnosed AML [4] | Overall Response Rate (ORR) of 45% (8 CR/CRi, 2 PR) with this compound + LDAC [4] [3]. |

| Randomized Phase II | Elderly patients with AML unsuitable for intensive therapy [3] | CR rate 35.4% with this compound vs. 11.5% with low-dose cytarabine (LDAC) [3]. |

References

Mechanism of Action in Mitotic Regulation

Barasertib is a prodrug rapidly converted in plasma to its active form, this compound-hQPA, which selectively inhibits Aurora kinase B (AURKB) [1] [2] [3]. AURKB is the catalytic component of the Chromosomal Passenger Complex (CPC), essential for accurate mitosis [1] [4].

- Role of Aurora B: AURKB ensures proper chromosome segregation by regulating key processes:

- Consequences of Inhibition: this compound-hQPA binding inhibits AURKB's kinase activity, disrupting its functions and leading to:

- Failure of chromosome alignment and suppression of histone H3 phosphorylation at serine 10 (a direct AURKB substrate) [7] [5].

- SAC override and premature exit from mitosis (mitotic slippage) even when spindle integrity is compromised [6].

- Aborted cytokinesis, resulting in polyploidy (cells with 4N/8N DNA content) and formation of multinucleated giant cells [1] [3].

- Ultimately, these mitotic aberrations trigger mitotic catastrophe, leading to cell death (often through apoptosis) or a senescent state [1] [5].

This compound mechanism: AURKB inhibition disrupts key mitotic processes, leading to aberrant cell fates.

Key Preclinical and Clinical Efficacy Data

This compound shows potent anti-tumor activity across various cancer models, with efficacy often linked to specific genetic features like MYC overexpression.

Table 1: Preclinical Efficacy of this compound in Selected Cancer Models

| Cancer Type | Model System | Key Finding | Correlative Biomarker | Reference |

|---|---|---|---|---|

| Small Cell Lung Cancer (SCLC) | Panel of 23 cell lines | 9/23 lines very sensitive (IC₅₀ < 50 nM); >75% growth inhibition at 100 nM | cMYC amplification & high gene expression | [7] |

| Medulloblastoma (Group 3) | D425, D458, MED8A cell lines; mouse xenografts | Sensitization to cell death; intracranial tumor growth inhibition & prolonged survival | MYC amplification & overexpression | [5] |

| Multiple Myeloma | Panel of 5 cell lines | Induced cell cycle arrest, abnormal nuclear morphology, mitochondria-related cell death | n/r | [1] [8] |

| Acute Myeloid Leukemia (AML) | MOLM-13 cell line; xenograft models | Suppressed tumor growth; accumulation of cells with 4N/8N DNA content followed by apoptosis | n/r | [3] |

| Various Solid Tumors | Colon, breast, lung cancer xenografts | Tumor growth inhibition in dose-dependent manner (10-150 mg/kg/day) | n/r | [3] |

n/r = not reported in the provided contexts

Table 2: Clinical Trial Data for this compound

| Trial Description | Patient Population | Key Efficacy Results | Key Safety Findings | Reference |

|---|---|---|---|---|

| Phase II (Stage I), randomized | Elderly (≥60 yrs) with newly diagnosed AML, unfit for intensive chemo (n=74) | OCRR*: 35.4% with this compound vs 11.5% with LDAC (P<0.05); Median OS: 8.2 mos vs 4.5 mos (NS) | Most common AEs: stomatitis (71%), febrile neutropenia (67%); manageable profile | [9] |

| Phase I/II study | Patients with advanced AML | Anti-leukemic activity observed | n/r | [2] |

OCRR: Objective Complete Response Rate (CR + CRi); LDAC: Low-Dose Cytarabine; OS: Overall Survival; NS: Not Statistically Significant; AE: Adverse Event

Detailed Experimental Protocols

For researchers aiming to investigate this compound's effects, here are key methodologies from the cited literature.

In Vitro Cell Proliferation/Growth Inhibition Assay [7]

- Cell Culture: Maintain SCLC (or other cancer) cell lines in RPMI-1640 medium supplemented with 5-10% FBS at 37°C in 5% CO₂.

- Drug Treatment: Prepare a concentration range of this compound-HQPA (the active metabolite). Treat cells for a predetermined period.

- Viability Assessment: Use a validated assay (e.g., MTT, CellTiter-Glo) to quantify the number of viable cells after treatment.

- Data Analysis: Calculate IC₅₀ values (concentration that inhibits 50% of cell growth) using non-linear regression models.

Analysis of Mitotic Phenotypes and Cell Death [5]

- Treatment and Sampling: Expose MYC-overexpressing medulloblastoma cells and isogenic controls to 100 nM AZD1152-HQPA for up to 72 hours.

- Immunoblotting:

- Prepare cell lysates.

- Separate proteins by SDS-PAGE and transfer to membranes.

- Probe with antibodies against:

- Phospho-Histone H3 (Ser10) to assess AURKB inhibition.

- Cleaved Caspase-3 to detect apoptosis.

- Cyclin B1 and MPM-2 to monitor mitotic arrest and slippage.

- Total protein levels (e.g., β-actin) for loading control.

- Flow Cytometry for DNA Content:

- Fix and permeabilize cells.

- Stain DNA with Propidium Iodide (PI).

- Analyze samples using a flow cytometer to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) and polyploid populations (>4N).

In Vivo Xenograft Efficacy Study [7] [5]

- Animal Model: Use immunodeficient mice (e.g., nude or SCID).

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., SCLC, medulloblastoma) to establish flank tumors. For an orthotopic model, inject cells directly into the relevant organ (e.g., cerebellum for medulloblastoma).

- Drug Administration: Once tumors are palpable, randomize mice into treatment and control groups.

- Treatment Group: Administer This compound (the prodrug) via intraperitoneal injection or continuous infusion. A common dose is 25 mg/kg [3].

- Control Group: Administer vehicle solution.

- Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

- Endpoint Analysis: At the end of the study, harvest tumors and process for:

- Histology (e.g., H&E staining).

- Immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and cleaved Caspase-3 (apoptosis).

Experimental workflow for profiling this compound activity and biomarkers in preclinical models.

Research Considerations and Biomarkers

- MYC as a Predictive Biomarker: Multiple studies indicate that cancers with cMYC amplification or high MYC expression are significantly more sensitive to this compound [7] [5]. Including MYC status analysis is crucial for designing preclinical studies and potential clinical trials.

- Combination Therapies: Research shows this compound can be combined with other agents. For example, in multiple myeloma, sequential combination with BH3-mimetics showed synergistic effects [1] [8].

- Mechanistic Nuances: The cellular response to this compound can be context-dependent. When combined with tubulin-binding agents, the type of agent influences the timing of mitotic slippage and subsequent cell fate [6].

This compound represents a potent and specific tool for targeting AURKB. Its efficacy, particularly in MYC-driven cancers, and well-documented preclinical protocols provide a strong foundation for further research and potential therapeutic development.

References

- 1. Alisertib and this compound Induce Cell Cycle Arrest and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (AZD-1152) [hemonc.org]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 5. Mechanism of action and therapeutic efficacy of Aurora kinase ... [pmc.ncbi.nlm.nih.gov]

- 6. Mitotic slippage and the subsequent cell fates after ... [nature.com]

- 7. This compound (AZD1152), a small molecule Aurora B inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 8. Alisertib and this compound Induce Cell Cycle Arrest and ... [mdpi.com]

- 9. Stage I of Phase II study assessing efficacy, safety and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Barasertib (AZD1152) in Cell Culture Treatment

Introduction to Barasertib (AZD1152)

This compound (AZD1152) is a highly selective Aurora B kinase inhibitor that functions as a prodrug, rapidly converted in serum to its active moiety, this compound-hydroxyquinazoline pyrazol anilide (this compound-hQPA) [1] [2]. Aurora B kinase is a crucial regulator of mitosis, involved in chromosome alignment, spindle assembly checkpoint, and cytokinesis [2]. This compound induces polyploidy through failed cytokinesis, ultimately leading to apoptotic cell death, making it a promising anticancer agent [2] [3]. These application notes provide detailed protocols for in vitro treatment of various cancer cell lines with this compound, including monotherapy and combination strategies.

This compound Preparation and Storage

Reconstitution and Storage Conditions

- Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution [4]. For example, add 1.64 mL of DMSO to 10 mg of this compound (molecular weight: 610.53 g/mol) to achieve this concentration.

- Aliquoting and Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or lower for long-term stability.

- Working Solution Preparation: Dilute the stock solution in culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability.

Cell Culture Treatment Protocols

General Monotherapy Treatment

The table below summarizes effective dosing and treatment schedules for this compound monotherapy across various cancer cell types:

Table 1: this compound Monotherapy Protocols in Different Cancer Cell Models

| Cell Type | Dose Range | Treatment Duration | Key Outcomes | Citation |

|---|---|---|---|---|

| Multiple Myeloma Cell Lines | Varies by study | Varies by study | Cell cycle arrest, mitochondrial-related cell death, mitotic catastrophe | [5] |

| Medulloblastoma (ONS-76, HD-MB03) | Not specified in excerpt | Not specified in excerpt | Tumor-suppressive activity, reduced invasion | [6] |

| Fulvestrant-resistant Breast Cancer (T47D) | 50 nM | 4-96 hours | Induced apoptosis, PARP cleavage, mitotic errors | [4] |

| Colorectal Cancer (HCT116, HT29) | 50 - 200 nM | 24 hours (following 5-FU pretreatment) | Enhanced 5-FU effectiveness, increased DNA damage | [7] |

| Pulmonary Arterial Hypertension PASMCs | Not specified in excerpt | Not specified in excerpt | Reduced proliferation, induced senescence | [8] |

Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere for 24-48 hours until they reach 60-80% confluence.

- Drug Administration: Replace the culture medium with fresh medium containing the desired concentration of this compound. Include vehicle controls (0.1% DMSO).

- Incubation: Incubate cells for the predetermined duration (typically 24-96 hours) under standard culture conditions (37°C, 5% CO₂).

- Endpoint Analysis: Proceed with downstream analyses such as viability assays, cell cycle analysis, or protein extraction.

Sequential Combination Therapy with Chemotherapy

Sequential administration of 5-fluorouracil (5-FU) followed by this compound has shown enhanced effectiveness in colorectal cancer models [7]. The workflow is as follows:

Procedure:

- Cell Preparation: Seed colorectal cancer cells (e.g., HCT116, HT29) and allow them to adhere.

- 5-FU Pretreatment: Treat cells with 50 µM 5-FU for 24 hours [7].

- Drug Removal and Wash: Carefully remove the 5-FU-containing medium and wash cells with PBS.

- This compound Treatment: Add fresh culture medium containing 50-200 nM this compound and incubate for an additional 24 hours [7].

- Analysis: Assess combination effects using viability assays (CellTiter-Glo), DNA damage markers (γH2AX), and cell cycle analysis.

3D Spheroid Treatment Protocol

For more physiologically relevant models, this compound can be evaluated in 3D culture systems [7]:

- Spheroid Generation: Seed HCT116 or HT29 cells (1 × 10⁴ cells per well) in ultra-low attachment 96-well plates using appropriate 3D culture medium. Culture for 72 hours to allow spheroid formation [7].

- Drug Treatment: Treat pre-formed spheroids with this compound alone, chemotherapy alone, or sequential combinations.

- Incubation and Analysis: Incubate spheroids with drugs for 96 hours. Monitor spheroid size and morphology using high-content imaging systems. Quantify changes in equatorial spheroid area using image analysis software like ImageJ [7].

Mechanism of Action and Key Readouts

This compound exerts its effects through selective inhibition of Aurora B kinase, a key component of the chromosomal passenger complex. The cellular consequences and key experimental readouts are summarized below:

Table 2: Key Cellular Phenotypes and Assessment Methods Following this compound Treatment

| Cellular Process Affected | Observed Phenotype | Recommended Assessment Method |

|---|---|---|

| Mitosis & Cytokinesis | Polyploidy, multinucleated cells, mitotic errors | Microscopy (phase contrast), DNA content analysis (flow cytometry) |

| Cell Cycle | G2/M phase arrest, accumulation of 4N/8N DNA content | Propidium iodide staining and flow cytometry |

| Cell Death | Apoptosis induction | PARP cleavage (western blot), Annexin V staining, SYTOX green assay [4] |

| DNA Damage | Increased DNA damage response | γH2AX immunofluorescence [7] |

| Mitotic Marker | Altered histone H3 phosphorylation | Phospho-Histone H3 (Ser10) immunostaining [7] |

The molecular mechanism of this compound action and the resulting cellular phenotypes can be visualized as follows:

Important Considerations and Troubleshooting

- Cell Line Variability: Response to this compound can vary significantly between cell lines. Conduct preliminary dose-response experiments to establish optimal concentrations for your specific model.

- Cell Density: Avoid over-confluent cultures, as this can impact proliferation-dependent drug effects. Ideal seeding density is 60-80% confluence at treatment initiation.

- Combination Scheduling: The sequence of drug administration is critical. The sequential combination (5-FU followed by this compound) proved more effective than simultaneous treatment in colorectal cancer models [7].

- Monitoring Mycoplasma Contamination: Regularly test cells for mycoplasma, as contamination can alter proliferation rates and drug response [7].

- Neutralization of this compound: this compound-hQPA, the active metabolite, is extensively metabolized in the liver and cleared via hepatic routes [1]. Consider this in experimental design, especially for long-term treatments.

Conclusion

This compound is a potent and selective Aurora B kinase inhibitor with demonstrated efficacy across various cancer cell models. These application notes provide detailed protocols for its use in both monotherapy and combination regimens. The sequential combination with chemotherapy, particularly 5-FU, represents a promising strategy to enhance anticancer efficacy. Following these standardized protocols will help ensure reproducible and reliable results in preclinical drug development studies.

References

- 1. Phase I study of the Aurora B kinase inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of Aurora kinase ... [nature.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Aurora kinase B is important for antiestrogen resistant cell ... [bmccancer.biomedcentral.com]

- 5. Alisertib and this compound Induce Cell Cycle Arrest and ... [mdpi.com]

- 6. Aurora kinase B is required for growth and expansion of ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Aurora B kinase (AURKB) enhances the ... [nature.com]

- 8. Unraveling AURKB as a potential therapeutic target in ... [pmc.ncbi.nlm.nih.gov]

Barasertib solubility DMSO storage conditions

Physical Properties & Solubility

Barasertib-HQPA has a molecular formula of C₂₆H₃₀FN₇O₃ and a molecular weight of 507.56 g/mol [1] [2] [3]. Its solubility in various solvents is summarized in the table below.

| Solvent | Solubility | Notes |

|---|

| DMSO | ≥ 22 mg/mL (43.34 mM) [1] 100 mg/mL (197.02 mM) [3] | Primary solvent for stock solutions. | | Water | < 0.1 mg/mL (insoluble) [1] | Not suitable for direct dissolution. | | Ethanol | Insoluble [3] | Not suitable for direct dissolution. |

For in vivo studies, one validated formulation is a clear solution consisting of 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% ddH₂O, which can achieve a concentration of 2.5 mg/mL (4.93 mM) [3]. An alternative homogeneous suspension uses carboxymethyl cellulose (CMC-Na) at ≥5 mg/ml [3].

Storage Conditions

- Long-term Storage: Store the powder desiccated at -20°C [1]. One supplier recommends storage under nitrogen for maximum stability over three years [4].

- Stock Solutions: Stock solutions in DMSO are typically aliquoted and stored at -20°C to -80°C [1] [4] [2]. These solutions can be stable for several months to one or two years under these conditions [1] [2].

- In-use Stability: Once prepared, working solutions are recommended to be used on the same day for optimal results. If necessary, stock solutions can be stored at -20°C for a few months [1].

In Vitro Experimental Protocols

This compound-HQPA induces polyploidy and apoptosis in cancer cell lines. The following protocol is adapted from experiments on acute myeloid leukemia cells (HL-60) [1].

Protocol: Anti-proliferation and Apoptosis Assay

Stock Solution Preparation

- Weigh an appropriate amount of this compound-HQPA powder.

- Dissolve in DMSO to generate a concentrated stock solution (e.g., 10-100 mM). Vortex and sonicate if necessary to ensure complete dissolution.

- Aliquot and store at -20°C or below.

Treatment of Cells

- Cell Lines: HL-60, MOLM-13, MV4-11, THP-1, A549, HepG2, etc. [1] [2].

- Preparation: Culture cells in appropriate medium.

- Application: Add the compound directly to the cell culture medium. A final concentration of 25 nM for 72 hours was used to induce polyploidy and apoptosis in HL-60 cells [1]. The final DMSO concentration should be kept low (typically <0.1-0.5%) and a vehicle control with equivalent DMSO must be included.

Analysis

- Flow Cytometry: Analyze cell cycle distribution to observe the accumulation of cells with 4N and 8N DNA content (polyploidy) after 24-48 hours, followed by an increase in the sub-G1 population (apoptosis) after 48-72 hours [1].

- Western Blotting: Detect decreased phosphorylation of histone H3 (a direct target of Aurora B) to confirm target engagement [2].

- MTT/SRB Assay: Measure cell viability and calculate IC50 values, which are typically in the low nanomolar range for sensitive hematopoietic cells [2].

In Vivo Experimental Protocol

This compound has shown efficacy in xenograft mouse models. The following protocol is based on studies using MOLM13 leukemic and various solid tumor xenografts [1] [2].

Protocol: Efficacy Study in Mouse Xenograft Models

Formulation Preparation

Dosage and Administration

- Dosage: A range of 10 to 150 mg/kg/day has been used, with 25 mg/kg and 150 mg/kg being common doses [1] [2].

- Route: Typically administered via subcutaneous injection [1]. It can also be delivered via continuous infusion using a minipump over 48 hours [1].

- Schedule: Daily administration for a defined period, often with cycles of treatment [2].

Evaluation

Mechanism of Action and Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound and a generalized workflow for its experimental application.

Key Considerations for Researchers

- Use Fresh Solutions: Prepare and use solutions on the same day when possible. Avoid repeated freeze-thaw cycles of stock solutions [1].

- Confirm Solubility: If precipitation occurs in DMSO, warm the vial at 37°C and sonicate briefly [1].

- Validate Target Engagement: Always include an assessment of pHistone H3 (Ser10) reduction via Western blot as a pharmacodynamic marker for Aurora B inhibition [2].

- Explore Combination Therapy: this compound can be combined with other agents. For example, applying it before or concurrently with cytarabine (ara-C) produces a greater-than-additive cytotoxic effect in acute myeloid leukemia cells [1].

References

In Vivo Dosing Protocol for Tumor Xenograft Models

The table below summarizes the established in vivo dosing protocol for Barasertib from key preclinical studies [1] [2] [3].

| Parameter | Specification |

|---|---|

| Recommended Dose | 150 mg/kg/day [1] [3] |

| Administration Route | Subcutaneous (s.c.) infusion [1] [2] |

| Infusion Duration | 48-hour continuous infusion [1] [2] |

| Dosing Frequency | Every 21-25 days (single cycle) or as per study design [1] [3] |

| Vehicle/Formulation | Tris buffer (pH 9) [2] |

| Delivery Apparatus | Subcutaneously implanted osmotic mini-pumps (e.g., Alzet model 2001D) [2] |

| Animal Model | Female nude mice (nu/nu) [1] [2] |

Experimental Workflow & Key Findings

A typical in vivo efficacy study involves the following steps, from model establishment to data analysis:

Detailed Methodology

- Xenograft Establishment: Inoculate female nude mice subcutaneously with human cancer cells (e.g., ( 1 \times 10^7 ) SW620, ( 5 \times 10^6 ) Colo205, or ( 1 \times 10^6 ) HCT116 cells) [2].

- Randomization: Once tumors reach a defined palpable size (e.g., 0.2-0.4 cm³), randomize animals into treatment and control groups (n=8-14) [2].

- Drug Administration: Administer this compound as a 48-hour continuous subcutaneous infusion at 150 mg/kg/day using osmotic mini-pumps. The control group receives the vehicle alone [1] [2].

- Monitoring: Measure tumor volume (using callipers) and record animal body weight at least twice weekly to assess efficacy and tolerability [2].

- Endpoint Analysis: At the end of the study, tumors are excised for further analysis. Growth inhibition is assessed by comparing the differences in tumor volume between control and treated groups, with statistical significance evaluated using a one-tailed, two-sample t-test [2].

Efficacy Data from Preclinical Studies

The table below quantifies the antitumor efficacy of this compound monotherapy in various xenograft models [1] [3].

| Xenograft Model | Tumor Growth Inhibition (TGI) | Statistical Significance | Observation Day |

|---|---|---|---|

| SW620 (Colorectal) | 79% | P < 0.001 | Day 23 |

| HCT116 (Colorectal) | 60% | P < 0.001 | Day 25 |

| Colo205 (Colorectal) | 81% | P < 0.05 | Day 21 |

Mechanism of Action & Biomarker Analysis

This compound is a prodrug rapidly converted in vivo to its active form, this compound-hydroxyquinazoline pyrazol anilide (this compound-hQPA), a highly potent and selective inhibitor of Aurora B kinase (AURKB) [1] [4]. The cellular mechanism and key biomarkers for assessing target engagement and efficacy are outlined below.

To confirm the mechanism of action, analyze excised tumor tissue:

- Flow Cytometry: Single cells from disaggregated this compound-treated tumors show a significant increase in the population of cells with ≥4N DNA content, indicating polyploidy [1].

- Phospho-Histone H3 (phH3) Analysis: A significant decrease in phosphorylated histone H3 (phH3) levels, a direct substrate of AURKB, confirms target engagement [1].

Important Considerations for Your Research

- Combination Therapy Potential: this compound has shown enhanced efficacy when combined with other agents. For example, a sequential combination with 5-fluorouracil (5-FU) in colorectal cancer models augmented the effectiveness of chemotherapy [5]. Scheduling can be critical; in some cases, dosing this compound after another agent (like a MEK inhibitor) proved more beneficial [2].

- Clinical Correlation: The 150 mg/kg/day dose in mice is a preclinical dose. In human clinical trials for other indications (like acute myeloid leukemia), the maximum tolerated dose (MTD) was established as 1200 mg administered as a 7-day continuous intravenous infusion [6]. Hematological toxicity (neutropenia) was the primary dose-limiting toxicity in clinics [7] [6].

References

- 1. Inhibition of Aurora-B kinase activity confers antitumor efficacy in... [spandidos-publications.com]

- 2. The MEK1/2 inhibitor, selumetinib (AZD6244; ARRY-142886)... [nature.com]

- 3. (AZD1152-HQPA) | CAS... | Manufacturer BioCrick this compound [biocrick.com]

- 4. Phase I study of the Aurora B kinase inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Aurora B kinase (AURKB) enhances the ... [nature.com]

- 6. Phase 1/2 study to assess the safety, efficacy, and ... [sciencedirect.com]

- 7. Two-stage model-based design of cancer phase I dose ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Barasertib in Combination with Cytarabine for Acute Myeloid Leukemia (AML)

Introduction and Scientific Rationale

Acute Myeloid Leukemia (AML) represents a challenging hematologic malignancy with particularly poor outcomes in elderly patients, where intensive induction chemotherapy is often not feasible. The combination of barasertib with cytarabine (also known as ara-C) emerges as a promising therapeutic approach that leverages complementary mechanisms of action to target AML cells more effectively. This compound (AZD1152) is a highly selective Aurora B kinase inhibitor that terminates cell division, induces polyploidy, and ultimately triggers apoptosis in cancer cells. The scientific rationale for combining this compound with cytarabine stems from their distinct cell cycle specificities: this compound exerts M-phase specific cytotoxicity while cytarabine is an S-phase specific antimetabolite that inhibits DNA synthesis. This mechanistic complementarity allows for synergistic cell kill while potentially overcoming conventional drug resistance mechanisms in AML.

The treatment landscape for AML has evolved slowly, with the standard "7+3" induction regimen (7 days of cytarabine + 3 days of anthracycline) remaining the backbone of therapy for decades. However, survival rates, particularly in older patients, have shown limited improvement, with 5-year relative survival rates of only 9.2% in patients aged 65-74 years and a mere 2.5% in those over 75 years. [1] This stark reality underscores the urgent need for novel therapeutic approaches like the this compound-cytarabine combination that can improve outcomes while maintaining acceptable tolerability profiles in this vulnerable patient population.

Preclinical Evidence and Mechanistic Insights

Synergistic Cytotoxicity and Sequence Dependence

Preclinical studies have demonstrated that the combination of this compound and cytarabine produces greater-than-additive cytotoxicity against AML cell lines, including HL-60, U937, and even cytarabine-resistant HL-60/ara-C20 variants. [2] [3] This enhanced effect is critically dependent on administration sequence, with the most profound apoptosis induction occurring when this compound precedes or is administered concurrently with cytarabine, rather than following it.

Table 1: Sequence-Dependent Apoptosis Induction in AML Cell Lines

| Cell Line | This compound→Cytarabine | Concurrent | Cytarabine→this compound |

|---|---|---|---|

| HL-60 | 37.9% sub-G1 | 31.2% sub-G1 | 17.8% sub-G1 |

| HL-60/ara-C20 (resistant) | 19.7% sub-G1 | 18.4% sub-G1 | 13.8% sub-G1 |

| U937 | 25.4% sub-G1 | 28.2% sub-G1 | 16.0% sub-G1 |

The sequence dependence aligns with the distinct mechanisms of action of these agents. This compound induces polyploidy without inhibiting DNA synthesis, thereby allowing incorporation of cytarabine into DNA and enhancing its cytotoxicity. Conversely, cytarabine causes S-phase arrest, preventing cells from entering M-phase where this compound exerts its primary effect. [2] [3]

Molecular Mechanisms and Pathway Modulation

At the molecular level, this compound-hQPA (the active metabolite) potently inhibits Aurora B autophosphorylation and histone H3 phosphorylation at serine 10, disrupting chromosomal segregation and mitotic progression. [3] Importantly, this compound does not inhibit DNA synthesis nor interfere with intracellular accumulation of ara-CTP (the active cytarabine metabolite), preserving cytarabine's mechanism of action while complementing it through mitotic disruption. [3]

Table 2: Key Mechanistic Insights from Preclinical Studies

| Parameter | Effect of this compound | Implication for Combination |

|---|---|---|

| Aurora B autophosphorylation | Inhibited | Disrupted mitotic progression |

| Histone H3 phosphorylation | Inhibited | Impaired chromosome condensation |

| DNA synthesis | No inhibition | Allows ara-C incorporation into DNA |

| Cell cycle arrest | Polyploidy → apoptosis | M-phase specific cytotoxicity |

| ara-CTP accumulation | No interference | Preserves cytarabine efficacy |

Figure 1: Mechanism of Action and Synergistic Pathways of this compound and Cytarabine Combination

Clinical Translation and Trial Data

Phase I Clinical Trial Findings

A Phase I dose-escalation study evaluated the safety and tolerability of this compound in combination with low-dose cytarabine (LDAC) in patients aged ≥60 years with de novo or secondary AML. [4] [1] The study established a maximum tolerated dose (MTD) of 1000 mg this compound administered as a 7-day continuous intravenous infusion combined with LDAC (20 mg twice daily subcutaneous injection for 10 days) in 28-day cycles.

Among 22 treated patients (median age 71 years), the most common adverse events included infection (73%), febrile neutropenia (59%), nausea (50%), and diarrhea (46%). Dose-limiting toxicities occurred in 2 patients (both Grade 3 stomatitis/mucositis) at the 1200 mg dose level. [4] [1] The combination demonstrated promising anti-leukemic activity with an overall response rate of 45% (10/22 patients) according to International Working Group criteria, suggesting meaningful clinical efficacy in this elderly, treatment-challenging population.

Biomarker Correlations and Subtype Considerations

Emerging evidence suggests that certain AML subtypes may demonstrate enhanced sensitivity to aurora kinase inhibition. Preclinical studies indicate that t(8;21) AML cells show particular vulnerability to Aurora B inhibition, with this compound achieving robust anti-leukemic effects at lower concentrations or shorter exposure times compared to other subtypes. [5] This highlights the potential for biomarker-driven application of this compound in genetically defined AML subsets.

Additionally, ABC transporter proteins (P-glycoprotein and BCRP) have been implicated in this compound resistance, as they mediate active efflux of the drug from leukemic cells. [6] Monitoring these resistance mechanisms and potentially combining this compound with efflux inhibitors could optimize drug exposure and overcome resistance in clinical settings.

Table 3: Clinical Efficacy of this compound + LDAC in Elderly AML Patients

| Parameter | Results |

|---|---|

| Patient Population | Age ≥60 years, untreated AML unfit for intensive chemotherapy |

| Recommended Phase II Dose | This compound 1000 mg (7-day CIV) + LDAC 20 mg BID (10 days) |

| Cycle Duration | 28 days |

| Overall Response Rate | 45% (10/22 patients) |

| Most Common AEs | Infection (73%), febrile neutropenia (59%), nausea (50%), diarrhea (46%) |

| Dose-Limiting Toxicities | Grade 3 stomatitis/mucositis (at 1200 mg dose level) |

| MTD | 1000 mg this compound |

Experimental Protocols and Methodologies

In Vitro Assessment of Combination Effects

Protocol 1: Cytotoxicity and Apoptosis Assay

- Cell Lines: HL-60 (cytaraBine-sensitive), HL-60/ara-C20 (20-fold cytaraBine-resistant), U937 monocytic leukemia cells. [2] [3]

- Culture Conditions: RPMI-1640 medium supplemented with 10% FCS, 5% CO₂, 37°C humidified atmosphere.

- Drug Preparation:

- This compound-HQPA (active metabolite): Prepare 1 mM stock solution in DMSO, store at -20°C.

- CytaraBine: Prepare 10 mM stock solution in sterile PBS, store at -20°C.

- Sequencing Experiments:

- This compound→CytaraBine: Treat with this compound-HQPA for 24 hours, then cytaraBine for 24 hours.

- Concurrent: Treat with both agents simultaneously for 24 hours.

- CytaraBine→this compound: Treat with cytaraBine for 24 hours, then this compound-HQPA for 24 hours.

- Apoptosis Assessment:

- Fix cells in 80% ethanol, stain with propidium iodide (20 μg/mL).

- Analyze by flow cytometry to quantify sub-G1 population.

- Confirm morphologically with May-Grünwald-Giemsa staining.

Protocol 2: Cell Cycle and Mechanism Analysis

- Western Blotting:

- Extract proteins from treated cells at 24-hour intervals.

- Primary antibodies: anti-aurora B, anti-phospho-aurora B, anti-histone H3, anti-phospho-histone H3 (Ser10).

- Secondary antibodies: HRP-conjugated appropriate species.

- Normalize to actin expression.

- DNA Synthesis Assessment:

- Pre-incubate cells with/without this compound-HQPA for 24 hours.

- Pulse with ³H-thymidine for 6 hours.

- Precipitate acid-insoluble fraction, measure incorporation by scintillation counting.

- ara-C Incorporation Assay:

- Pre-incubate cells with/without this compound-HQPA for 24 hours.

- Treat with 10 μM ³H-ara-C for 6 hours.

- Isolate DNA-containing fraction, measure incorporation by scintillation counting.

Figure 2: In Vitro Experimental Workflow for this compound-Cytarabine Combination Studies

Clinical Administration Protocol

Protocol 3: Clinical Dosing and Administration

- Patient Selection:

- Age ≥60 years with newly diagnosed de novo or secondary AML.

- Unsuitable for intensive induction chemotherapy.

- WHO performance status 0-3 (3 acceptable if solely due to AML).

- Adequate organ function: creatinine ≤1.5×ULN, bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN.

- Treatment Schedule:

- This compound: 1000 mg as 7-day continuous intravenous infusion.

- LDAC: 20 mg twice daily as subcutaneous injections for 10 days.

- Cycle length: 28 days.

- Dose Modifications:

- For Grade 3 stomatitis/mucositis: interrupt this compound until resolution to Grade ≤1, then resume at 800 mg.

- For Grade 4 hematologic toxicity lasting ≥56 days: discontinue this compound.

- For Grade 3 non-hematologic toxicity: interrupt until resolution to Grade ≤1, then resume at reduced dose (800 mg).

- Response Assessment:

- Bone marrow aspirate and biopsy after Cycle 1 (Day 28) and every subsequent cycle.

- Apply International Working Group response criteria.

- Supportive Care:

- Antiemetic prophylaxis (5-HT3 antagonist + dexamethasone).

- Antimicrobial prophylaxis per institutional guidelines.

- Mucositis prevention and management.

Resistance Mechanisms and Mitigation Strategies

ABC Transporter-Mediated Resistance

A significant mechanism of resistance to this compound involves efflux by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP). [6] In vitro studies demonstrate that AML cell lines overexpressing Pgp (OCI-AML3DNR, KG-1a) or BCRP (OCI-AML6.2) exhibit reduced sensitivity to this compound-induced pHH3 inhibition and subsequent loss of viability compared to transporter-negative cell lines.

Protocol 4: Assessing and Overcoming Transporter-Mediated Resistance

- Transporter Status Evaluation:

- Pgp detection: Flow cytometry using UIC2 antibody.

- BCRP detection: Flow cytometry using 5D3 antibody or real-time PCR.

- Reversal of Resistance:

- Co-incubate with Pgp inhibitors (verapamil 10 μM, cyclosporine A 5 μM).

- Co-incubate with BCRP inhibitors (Ko143 1 μM, fumitremorgin C 5 μM).

- Assess restoration of this compound sensitivity via XTT proliferation assay.

- Clinical Implications:

- Monitor Pgp/BCRP status in patient samples pre-treatment.

- Consider combination with efflux inhibitors in resistant cases.

Biomarker-Guided Application

Recent advances in AML subtyping suggest that pathway enrichment profiles may help identify patients most likely to benefit from this compound-containing regimens. Three molecular subtypes have been proposed: DNA repair (DR), immune-enriched (ImE), and immune-deprived (ImD). [7] The DR subtype, characterized by high expression of DNA repair and metabolic pathways, along with high stemness and proliferation potential, demonstrates heightened sensitivity to chemotherapy and may derive particular benefit from this compound-cytarabine combination.

Conclusion and Future Directions

The combination of this compound with cytarabine represents a promising therapeutic approach for AML, particularly in elderly patients unfit for intensive chemotherapy. The synergistic cytotoxicity demonstrated in preclinical models, coupled with manageable toxicity and promising efficacy in early clinical trials, supports further development of this combination. Critical to success is the appropriate sequencing of administration (this compound preceding or concurrent with cytarabine) and attention to biomarker-guided patient selection.

Future research directions should focus on:

- Validation of the recommended Phase II dose (1000 mg this compound + LDAC) in expanded cohorts.

- Development of reliable biomarkers for patient selection, including Aurora B expression, ABC transporter status, and molecular subtyping.

- Exploration of this compound combinations with other novel agents beyond cytarabine.

- Investigation of this compound in specific genetic subsets of AML, particularly t(8;21) and other karyotypic abnormalities with potential enhanced sensitivity.

The integration of this compound into the AML therapeutic arsenal represents a rational targeting of mitotic machinery with conventional antimetabolite therapy, offering a mechanistically grounded approach to improve outcomes in this challenging disease.

References

- 1. Phase I study assessing the safety and tolerability of ... [pmc.ncbi.nlm.nih.gov]

- 2. Aurora B inhibitor this compound and cytarabine exert a greater ... [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora B inhibitor this compound and cytarabine exert a greater ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study assessing the safety and tolerability of ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of Aurora A and B kinases effectively ... [sciencedirect.com]

- 6. P-glycoprotein and breast cancer resistance protein in acute ... [bmccancer.biomedcentral.com]

- 7. Identifying acute myeloid leukemia subtypes based on ... [frontiersin.org]

Barasertib continuous IV infusion administration

Clinical Dosing Regimens for Barasertib

| Parameter | 48-Hour Infusion (14-day cycle) | 7-Day Infusion (28-day cycle) | 7-Day Infusion + LDAC (28-day cycle) |

|---|---|---|---|

| Indication | Advanced solid tumors [1] | Advanced solid tumors [1] | Acute Myeloid Leukemia (AML) in elderly patients [2] |

| Recommended Dose | 150 mg [1] | Information missing from search results | 1000 mg [2] |

| Infusion Duration | 48 hours [1] | 7 days [1] | 7 days [2] |

| Cycle Length | 14 days [1] | 28 days [1] | 28 days [2] |

| Combination Therapy | Monotherapy [1] | Monotherapy [1] | Combined with Low-Dose Cytarabine (LDAC) [2] |

Detailed Administration Protocol

This compound is a prodrug and requires specific handling and administration procedures to ensure patient safety and drug efficacy.

Drug Product and Reconstitution

- Prodrug Activation: this compound is a prodrug that is rapidly converted in the bloodstream by plasma phosphatases to its active moiety, this compound-hydroxy-quinazoline pyrazole anilide (this compound-hQPA) [3] [4].

- Preparation: While specific dilution instructions are not fully detailed in the available search results, intravenous medications must be prepared under sterile conditions according to pharmacy protocols [5]. The final solution should be administered using a continuous intravenous infusion pump [5].

Infusion Procedure

The workflow for administering a continuous IV infusion like this compound involves several critical steps to ensure safety and accuracy.

Safety and Monitoring Requirements

This compound administration requires vigilant monitoring due to its specific toxicity profile.

- Dose-Limiting Toxicity (DLT): The most frequent and significant toxicity is neutropenia, which can be severe (Grade ≥3) and may be accompanied by fever [1] [2].

- Other Common Adverse Events: Patients may experience stomatitis/mucositis [2], as well as gastrointestinal events (nausea, diarrhea) and infections [2].

- Essential Monitoring: Complete blood counts (CBC) must be monitored closely before and during therapy to manage neutropenia risk [1] [2]. Patients should also be monitored for signs of stomatitis [2].

Experimental Research Applications

Preclinical studies utilize the active form of the drug, this compound-hQPA, for in vitro experiments.

In Vitro Cell Proliferation Assay

This methodology is used to determine the drug's potency and its relationship with biomarkers.

- Active Compound: In vitro studies are conducted directly with the active metabolite, This compound-hQPA, which has an IC50 of 0.37 nM for Aurora B [4].

- Typical Experimental Setup:

- Cell Lines: Studies are performed on relevant cancer cell lines (e.g., small cell lung cancer - SCLC) [4].

- Dosing & Duration: Cells are treated with a range of this compound-hQPA concentrations. Sensitive SCLC lines show IC50 values of < 50 nM and >75% growth inhibition at 100 nM [4].

- Biomarker Correlation: Response to this compound is correlated with cMYC amplification and high cMYC gene expression in SCLC models [4].

In Vivo Xenograft Models

- Compound Used: The This compound prodrug is administered in vivo [4].

- Dosing: Studies have shown tumor growth inhibition in xenograft models (e.g., MOLM13) at doses ranging from 10–150 mg/kg/day [3].

Application Notes for Practitioners and Researchers

- Adherence to Protocol: Strictly follow the prescribed 7-day continuous infusion schedule and the 1000 mg MTD established for the 28-day cycle when treating elderly AML patients with LDAC [2].

- Proactive Toxicity Management: Implement robust supportive care measures, particularly growth factor support and infection prophylaxis, due to the high risk of severe neutropenia [1] [2].

- Biomarker-Driven Research: For preclinical investigation, especially in solid tumors, focus on models with cMYC amplification or high expression, as this appears to be a predictive biomarker for sensitivity [4].

- Distinguish Compound Forms: Remember that This compound (the prodrug) is used for in vivo studies and clinical administration, while This compound-hQPA (the active form) is typically used for in vitro mechanistic studies [4].

References

- 1. Phase I study of this compound (AZD1152), a selective inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study assessing the safety and tolerability of ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound (AZD1152), a small molecule Aurora B inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. 7.6 Administering Intermittent Intravenous Medication (Secondary...) [opentextbc.ca]

Barasertib Mechanism of Action and Cell Cycle Effects

Barasertib is a highly potent and selective Aurora B kinase inhibitor. Its primary mechanism and subsequent effects on the cell cycle are summarized below [1] [2] [3].

- Pro-drug Activation: this compound is a pro-drug converted to its active metabolite, This compound-hydroxyquinazoline-pyrazol-aniline (this compound-HQPA), in vivo [1] [2].

- Aurora B Inhibition: this compound-HQPA potently inhibits Aurora B kinase by binding to its ATP-binding site, preventing autophosphorylation and activation. This action disrupts the Chromosomal Passenger Complex (CPC) [1] [3].

- Mitotic Disruption: Aurora B inhibition leads to failure of cytokinesis, causing cells to bypass mitotic checkpoints and undergo endoreduplication (DNA replication without cell division) [1] [3].

- Cell Fate: This process results in polyploidy and formation of multinucleated giant cells, ultimately triggering mitotic catastrophe, which leads to apoptosis or cellular senescence [3] [4] [5].

The following diagram illustrates this mechanism and the resultant cell fate decisions.

Cell Cycle Analysis Protocol via Flow Cytometry

This protocol details the steps for analyzing this compound-treated cells using propidium iodide (PI) staining to assess DNA content and cell cycle distribution [1] [4] [5].

Materials

- Cell Lines: Applicable across various models (e.g., leukemia, melanoma, breast cancer, myeloma cells) [1] [4] [5].

- Drug Preparation: 1-20 mM this compound-HQPA stock solution in DMSO; store at -20°C. Prepare fresh working concentrations in culture medium [1] [4].

- Key Reagents: Propidium iodide (PI), RNase A, 70% ethanol, phosphate-buffered saline (PBS) [1] [4] [5].

Procedure

- Cell Treatment: Seed cells and allow to adhere. Treat with this compound-HQPA at desired concentrations (common range: 10 nM - 1 µM) for 24-72 hours [1] [4].

- Cell Harvesting: Collect both adherent and suspension cells. Wash once with ice-cold PBS [4].

- Fixation: Gently resuspend cell pellet in 4.5 ml of ice-cold 70% ethanol. Fix at -20°C for at least 2 hours or overnight [4] [5].

- Staining: Centrifuge fixed cells, remove ethanol. Resuspend pellet in 0.5-1 ml PI staining solution (PBS with 20 µg/ml PI and 40 µg/ml RNase A) [5].

- Incubation: Incubate in the dark at room temperature for 30-60 minutes [1] [5].

- Flow Cytometry Analysis: Analyze samples using a flow cytometer. Use a 488 nm laser for excitation and measure PI emission at >570 nm [6].

Data Analysis

- Gating: Use pulse-area vs. pulse-width plots to exclude doublets and analyze only single cells [6].

- Histogram Analysis: Identify peaks on DNA content frequency histograms [6] [7]:

- G0/G1 phase: 2N DNA content

- S phase: DNA content between 2N and 4N

- G2/M phase: 4N DNA content

- Sub-G1 peak: Cells with <2N DNA content (indicative of apoptotic cells)

- Polyploid cells: Populations with >4N DNA content (e.g., 8N, 16N)

Quantitative Efficacy of this compound Across Cancer Types

The table below summarizes the growth inhibitory effects (IC₅₀) of this compound-HQPA and key observations from various human cancer cell lines.

| Cell Line / Model | Cancer Type | Reported IC₅₀ (nM) | Key Observations & Biomarkers |

|---|---|---|---|

| HL-60 [1] | Acute Myeloid Leukemia | 51 nM | Induction of polyploidy and sub-G1 apoptosis. |

| HL-60/ara-C20 [1] | Chemoresistant Leukemia | 70 nM | Effective in cytarabine (ara-C)-resistant variant. |

| SCLC Panel (9/23 lines) [2] | Small Cell Lung Cancer | < 50 nM | Sensitivity correlated with cMYC amplification and high cMYC gene expression. |

| T47D/182R-1 & 182R-2 [5] | Fulvestrant-Resistant Breast Cancer | Not Specified | Preferential growth inhibition vs. parental cells; increased Aurora B phosphorylation in resistant lines. |

| Hmel-1, MBA72, HBL, LND1 [4] | Metastatic Melanoma | Not Specified | Efficacy irrespective of BRAF mutation status; induced mitotic catastrophe and apoptosis. |

| MM Cell Lines [3] | Multiple Myeloma | Not Specified | Induced cell cycle arrest and abnormal nuclear morphologies. |

| PAH-PASMCs [8] | Pulmonary Arterial Hypertension | Not Specified | Reduced pathological proliferation; AURKB identified as upregulated target. |

Synergistic Combination Therapy Strategies

Research indicates this compound can enhance efficacy of other anti-cancer agents, with success highly dependent on treatment scheduling.

- Sequencing with S-phase Agents: Combining this compound with the S-phase specific drug cytarabine (ara-C) produced greater-than-additive apoptosis in leukemic cells. The most effective sequence was This compound prior to or concurrent with ara-C, not the reverse [1].

- Enhancing Chemotherapy: In metastatic melanoma cells, combining this compound-HQPA with nab-paclitaxel was more effective than either drug alone, showing synergism (Combination Index, CI < 1) [4].

- Overcoming Drug Resistance: this compound demonstrates activity in models resistant to targeted therapies (e.g., vemurafenib-resistant melanoma, fulvestrant-resistant breast cancer), suggesting a potential strategy for treating resistant disease [4] [5].

The workflow for designing these combination experiments is outlined below.

Critical Considerations for Experimental Design

- Confirm Target Engagement: Verify Aurora B inhibition by measuring phosphorylation of its downstream substrate, Histone H3 (Ser10), using western blot. A decrease in pH3S10 confirms on-target activity [1] [5].

- Monitor Multiple Cell Fates: Flow cytometry for DNA content identifies apoptosis (sub-G1) and polyploidy, but use additional assays to detect senescence (e.g., β-galactosidase activity) for a complete picture of cellular outcomes [3] [7].

- Account for Altered Metabolism: In some cancer models like melanoma, this compound strongly affects glycolytic metabolism, increasing lactate release, which could be monitored as a potential secondary biomarker [4].

This application note synthesizes current research to provide a foundation for your experimental work with this compound. The consistent ability of this compound to induce polyploidy and cell death across diverse cancers highlights its significant potential in oncology and beyond, particularly in combination regimens and for tackling drug-resistant disease.

References

- 1. Aurora B inhibitor this compound and cytarabine exert... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (AZD1152), a small molecule Aurora B inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. Alisertib and this compound Induce Cell Cycle Arrest and ... [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinase B inhibition reduces the proliferation of metastatic... [translational-medicine.biomedcentral.com]

- 5. Aurora kinase B is important for antiestrogen resistant cell ... [bmccancer.biomedcentral.com]

- 6. Using Cell | News-Medical Cycle Analysis Flow Cytometry [news-medical.net]

- 7. Assays | Thermo Fisher Scientific - US Cell Cycle Analysis [thermofisher.com]

- 8. Unraveling AURKB as a potential therapeutic target in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Barasertib-HQPA: Preparation, Handling, and Experimental Applications

Introduction to Barasertib-HQPA

This compound-HQPA (also known as AZD1152-HQPA, AZD2811, or INH-34) is a highly selective small molecule inhibitor of Aurora B kinase with significant antitumor activity across diverse cancer models. This potent compound demonstrates an exceptionally high selectivity profile, with approximately 3,700-fold greater specificity for Aurora B kinase compared to Aurora A kinase, making it an invaluable research tool for investigating mitotic regulation and targeted cancer therapy development [1] [2]. This compound-HQPA represents the active metabolite of the prodrug this compound (AZD1152), which undergoes rapid enzymatic conversion in plasma through phosphatase-mediated cleavage to release the biologically active HQPA form [3] [4].

The primary mechanism of action of this compound-HQPA centers on its potent inhibition of Aurora B kinase, a crucial chromosomal passenger protein that regulates multiple aspects of cell division including chromosome alignment, segregation, and cytokinesis [4]. By disrupting Aurora B function, this compound-HQPA induces defective cell survival, polyploidization, and ultimately apoptotic cell death in susceptible cancer cells [1] [5]. This cellular phenotype makes it particularly valuable for studying cell cycle regulation and developing novel anticancer strategies, especially in hematological malignancies and solid tumors characterized by dysregulated mitosis.

Table 1: Fundamental Properties of this compound-HQPA

| Property | Specification |

|---|---|

| CAS Number | 722544-51-6 |

| Molecular Formula | C₂₆H₃₀FN₇O₃ |

| Molecular Weight | 507.56 g/mol |

| IUPAC Name | 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide |

| Storage Conditions | -20°C (desiccated) for solid; -80°C for DMSO solutions |

| Stability | 3 years (powder); 1-2 years (solution at -80°C) |

Chemical Properties and Storage Requirements

Physicochemical Characteristics

This compound-HQPA exhibits specific physicochemical properties that directly influence its handling, solubility, and experimental application. The compound is typically supplied as a white to yellow solid powder with predicted properties that include a relative density of 1.359 g/cm³ and moderate lipophilicity [1] [5]. Structural analysis reveals key molecular descriptors including 8 hydrogen bond acceptors, 4 hydrogen bond donors, 14 rotatable bonds, and a topological polar surface area of 128.29 Ų [6]. These characteristics contribute to its drug-like properties and membrane permeability, though it violates only one of Lipinski's Rule of Five parameters, making it generally suitable for cellular research applications [6].

Solubility and Solvent Compatibility

Understanding the solubility profile of this compound-HQPA is critical for preparing accurate stock solutions for experimental use. The compound demonstrates high solubility in DMSO (94 mg/mL or 185.2 mM), moderate solubility in ethanol (3 mg/mL or 5.91 mM), and very limited aqueous solubility (<0.1 mg/mL in pure water) [1] [5]. This solubility profile necessitates the use of DMSO as the primary solvent for stock solution preparation, with subsequent dilution in aqueous buffers for biological assays. When preparing stock solutions, sonication is recommended to ensure complete dissolution, particularly for higher concentrations [1].

Table 2: Solubility Profile and Storage Conditions

| Parameter | Specifications | Additional Notes |

|---|---|---|

| Solubility in DMSO | 94 mg/mL (185.2 mM) | Sonication recommended; hygroscopic |

| Solubility in Ethanol | 3 mg/mL (5.91 mM) | Sonication improves dissolution |

| Aqueous Solubility | <0.1 mg/mL (insoluble) | Requires aqueous dilution from DMSO stock |

| Solid Storage | -20°C, desiccated | Stable for 3 years |

| Solution Storage | -80°C (preferred) or -20°C | Avoid freeze-thaw cycles; use within specified timeframe |

Storage and Stability Protocols